2-Chloro-5-pentylpyrimidine
Overview
Description
2-Chloro-5-pentylpyrimidine is a chemical compound with the linear formula C9H13ClN2 . It has a molecular weight of 184.67 . The compound is typically clear, colorless to yellow in appearance .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13ClN2/c1-2-3-4-5-8-6-11-9(10)12-7-8/h6-7H,2-5H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound has a refractive index of 1.5040-1.5080 @ 20°C .Scientific Research Applications
Tautomerism of Nucleic Acid Bases
Research on the tautomerism of nucleic acid bases, including pyrimidine bases, highlights the significance of studying molecular interactions and their effects on tautomeric equilibria. Such studies can offer insights into the biological significance and potential applications of pyrimidine derivatives in understanding genetic mutations and designing drugs targeting nucleic acids (Person et al., 1989).
Chemistry of Fluorinated Pyrimidines in Cancer Treatment
The advancements in fluorinated pyrimidines for cancer treatment underscore the therapeutic potential of modified pyrimidines. Research focusing on the synthesis, metabolism, and mechanisms of action of these compounds can provide a foundation for exploring 2-Chloro-5-pentylpyrimidine in similar contexts, especially in personalized medicine applications (Gmeiner, 2020).
Synthesis and Medicinal Applications of Pyrimidine Derivatives
Studies on the synthesis and medicinal applications of pyrimidine derivatives, including their roles in treating various diseases beyond cancer, such as inflammatory and infectious diseases, suggest a broad spectrum of potential research applications for this compound. Understanding the structural requirements and activity relationships can guide the development of new therapeutic agents (Rashid et al., 2021).
Chlorhexidine and Chlorogenic Acid Studies
Although not directly related to this compound, research on chlorhexidine and chlorogenic acid demonstrates the importance of understanding the biological effects, potential toxicity, and therapeutic applications of chemical compounds. Such studies can inform safety assessments and the therapeutic potential of pyrimidine derivatives in various applications, from antimicrobial to antioxidative effects (Kampf, 2019; Naveed et al., 2018).
Properties
IUPAC Name |
2-chloro-5-pentylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-4-5-8-6-11-9(10)12-7-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARUIMXVALOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587857 | |
Record name | 2-Chloro-5-pentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154466-62-3 | |
Record name | 2-Chloro-5-pentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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